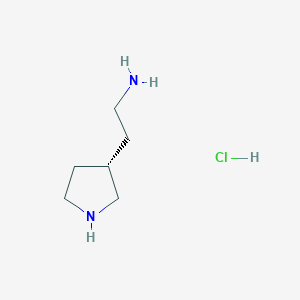
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the reaction of pyrrolidine with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(pyrrolidin-3-yl)benzonitrile hydrochloride
- (S)-N-(pyrrolidin-3-yl)acetamide hydrochloride
- (S)-(pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
Uniqueness
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific structure and the presence of the ethanamine group. This structural feature allows it to interact with a different set of molecular targets compared to other similar compounds, making it valuable in various research applications.
Activité Biologique
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride, also known as a specific enantiomer of a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including its effects on enzymes and receptors, which can lead to significant therapeutic implications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular functions. Research indicates that the compound may exhibit selective inhibition of certain kinases and receptors, which are critical in numerous physiological processes.
Key Molecular Targets
- ROCK1 and ROCK2 Inhibition : Studies have identified this compound as a potential inhibitor of Rho-associated protein kinases (ROCKs), which are implicated in various diseases such as cancer and cardiovascular disorders. The compound has shown promising results in structure-based drug design aimed at enhancing selectivity and potency against these targets .
- Trypanosoma brucei Methionyl-tRNA Synthetase : The compound has been investigated for its inhibitory effects on Trypanosoma brucei methionyl-tRNA synthetase, a target for developing treatments for human African trypanosomiasis (HAT). The structure-activity relationship studies suggest that modifications to the pyrrolidine ring can significantly affect the inhibitory potency .
Anticancer Properties
Recent research has explored the anticancer potential of this compound. For instance, studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in oncology .
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to multiple drugs. Preliminary findings indicate that certain derivatives possess significant growth inhibition capabilities against Gram-positive and Gram-negative bacteria .
Summary of Research Findings
Propriétés
Formule moléculaire |
C6H15ClN2 |
|---|---|
Poids moléculaire |
150.65 g/mol |
Nom IUPAC |
2-[(3S)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5,7H2;1H/t6-;/m0./s1 |
Clé InChI |
ALKRMHGPGUJXSP-RGMNGODLSA-N |
SMILES isomérique |
C1CNC[C@H]1CCN.Cl |
SMILES canonique |
C1CNCC1CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















